molecular formula C9H8ClNOS B1355366 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one CAS No. 110766-84-2

8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Cat. No.: B1355366
CAS No.: 110766-84-2
M. Wt: 213.68 g/mol
InChI Key: WYWKPNIAGOEYTD-UHFFFAOYSA-N
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Description

8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a heterocyclic compound featuring a seven-membered benzothiazepine ring system with a sulfur atom and a ketone group. This compound is structurally related to calcium channel blockers like diltiazem (a 1,5-benzothiazepine derivative) but differs in substituent patterns and ring saturation . Its synthesis typically involves Michael addition or cyclization reactions, as observed in related benzothiazepines .

Properties

IUPAC Name

8-chloro-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c10-6-1-2-7-8(5-6)13-4-3-9(12)11-7/h1-2,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWKPNIAGOEYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=CC(=C2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70550103
Record name 8-Chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110766-84-2
Record name 8-Chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Summary Table of Classical Route

Step Reagents/Conditions Product/Outcome Notes
1 LiAlH4, anhydrous ether, RT, 40 h 2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one Reduction of ketone
2 Chloroacetyl chloride, triethylamine, benzene, RT + reflux 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one Acylation at nitrogen position
3 Amines (e.g., diethylamine), reflux Amide derivatives Optional functionalization

Solid-Phase Synthesis Approach

A more modern and combinatorial approach involves solid-phase synthesis techniques, which allow for the generation of libraries of benzothiazepin-4-ones with various substitutions, including chloro groups:

  • Polymer-Bound Precursors : Starting from polymer-bound 4-fluoro-3-nitrobenzoic acid, nucleophilic aromatic substitution with Fmoc-cysteine under basic conditions forms a polymer-bound intermediate.

  • Reduction and Reductive Alkylation : The nitro group is reduced using tin(II) chloride to yield a primary aniline, which undergoes reductive alkylation with aldehydes in a solvent mixture (CH(OMe)3, DMF, MeOH, HOAc) using sodium cyanoborohydride as the reducing agent. Benzotriazole is added to suppress side reactions with enolizable aldehydes.

  • Cyclization : The secondary anilines cyclize under the action of diisopropylcarbodiimide (DIC) in apolar solvents to form N(5)-alkylated 1,5-benzothiazepin-4-ones.

  • Final Functionalization : After Fmoc deprotection, the primary amino group can be further derivatized with carboxylic acids, isocyanates, sulfonyl chlorides, or aldehydes to yield amides, ureas, sulfonamides, or secondary amines.

This method allows for high stereochemical purity and is compatible with chemical encoding for combinatorial library construction.

Green Synthesis Using Polyethylene Glycol-400 (PEG-400) and Bleaching Clay

Recent advances emphasize environmentally friendly synthesis:

  • Catalytic System : PEG-400 acts as a green solvent and catalyst, combined with bleaching earth clay (BEC) as a heterogeneous catalyst with a high surface area and basic pH (~12.5).

  • Reaction : Chalcones are cyclized with benzothiazepine in the presence of PEG-400 and BEC, achieving yields over 95% within an hour.

  • Reusability : Both PEG-400 and BEC can be regenerated and reused multiple times without loss of catalytic activity.

  • Advantages : This method reduces solvent use, shortens reaction times, and improves yields, aligning with green chemistry principles.

Patent-Described Method Using Triazine Compounds for High Purity

A patented process describes:

  • Step 1 : Reacting a compound of formula (II) with a compound of formula (III) in the presence of a triazine compound to form an intermediate (IV).

  • Step 2 : Deprotection of the intermediate to yield the target 1,5-benzothiazepin compound.

  • Benefits : This method achieves high yields and purity without extensive solvent use or complex purification of intermediates, making it industrially attractive.

Comparative Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Classical Reduction & Acylation LiAlH4 reduction, chloroacetyl chloride acylation Well-established, scalable Long reaction times, use of hazardous reagents
Solid-Phase Synthesis Polymer-bound intermediates, reductive alkylation, cyclization High stereochemical purity, combinatorial libraries Requires specialized solid-phase equipment
PEG-400 & Bleaching Clay Green solvent and catalyst, fast reaction High yield, eco-friendly, reusable catalysts Limited to certain substrate scopes
Triazine-Mediated Patent Method Triazine-assisted coupling and deprotection High purity, minimal solvent use Patent protected, may require specific reagents

Detailed Research Findings and Notes

  • The classical method remains a reliable route for preparing 8-chloro derivatives, with well-documented reaction conditions and purification protocols.

  • Solid-phase synthesis offers a powerful tool for rapid generation of diverse benzothiazepin-4-one analogs, including chloro-substituted compounds, with control over stereochemistry and functionalization.

  • Green synthesis methods using PEG-400 and bleaching clay represent a significant advancement in sustainable chemistry, providing efficient and environmentally benign routes to benzothiazepine derivatives.

  • The patented triazine-based method highlights industrial process optimization, focusing on yield, purity, and solvent economy, which are critical for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Secondary alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

The unique structure of 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one contributes to its diverse biological activities:

Anticancer Properties

Research indicates that compounds in the benzothiazepine class exhibit anticancer properties. Specifically, this compound has shown potential in inhibiting tumor cell proliferation. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell LineType of CancerViability Reduction (%)
MCF-7Breast CancerSignificant
HeLaCervical CancerSignificant

The mechanism of action involves apoptosis induction and cell cycle arrest, leading to reduced viability in cancer cells.

Enzyme Inhibition

This compound also acts as an enzyme inhibitor by binding to active sites on specific enzymes. This interaction can modulate signal transduction pathways within cells, potentially altering cellular responses and contributing to its therapeutic effects .

Synthetic Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors. Common methods include:

  • Reagents :
    • 2-Aminothiophenol
    • α-Haloketones
    • Base (e.g., sodium hydroxide)
  • Conditions :
    • Solvent: Ethanol or methanol
    • Temperature: Reflux conditions

This method allows for the efficient formation of the benzothiazepine ring system under controlled conditions .

Cardiovascular Effects

Preliminary studies suggest that benzothiazepines may have cardiovascular benefits. While specific research on this compound is limited, related compounds have shown potential in modulating blood pressure and improving heart function.

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Research into similar benzothiazepine derivatives indicates possible anxiolytic and antidepressant effects .

Mechanism of Action

The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Benzothiazepine Derivatives

  • 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS: 96680-77-2): Replaces the 8-chloro substituent with a methyl group at position 2. Exhibits activity as a ligand for the CREB-binding protein (CBP), a key epigenetic reader domain . Molecular weight: 193.27 g/mol; Molecular formula: C₁₀H₁₁NOS.
  • 7-Nitro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (EN300-01639): Features a nitro group at position 7 instead of chlorine. Purity: 95%; Molecular formula: C₇H₄N₂O₂S₂. Limited pharmacological data available, but nitro groups often enhance redox activity .
  • Diltiazem Hydrochloride (CAS: 33286-22-5): A clinically used 1,5-benzothiazepine with a 4-methoxyphenyl and dimethylaminoethyl substituents. Molecular weight: 450.98 g/mol; Acts as a calcium channel blocker for hypertension and angina .

Benzoxazepine and Benzodiazepine Analogs

  • 8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride (CAS: 1352707-91-5): Replaces sulfur with oxygen in the heterocycle and introduces a bromine at position 6. Molecular weight: 264.55 g/mol; Molecular formula: C₉H₁₁BrClNO .
  • 8-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CID 21821944):
    • Contains an additional nitrogen atom in the seven-membered ring.
    • Molecular formula: C₁₀H₁₁ClN₂O; SMILES: CN1CCC(=O)NC2=C1C=CC(=C2)Cl .
Pharmacological and Physicochemical Properties
Property 8-Chloro-1,5-benzothiazepin-4-one 2-Methyl Analog Diltiazem Hydrochloride
Molecular Weight (g/mol) Not explicitly reported 193.27 450.98
Solubility Likely low (hydrophobic core) Soluble in DMSO Water-soluble (as salt)
Biological Target Underexplored CBP ligand L-type calcium channels
Antimicrobial Activity Not reported Not tested N/A (cardiac use)

Key Observations :

  • Methyl groups reduce steric hindrance, facilitating synthetic accessibility .
  • Oxygen-containing analogs (benzoxazepines) exhibit distinct electronic profiles compared to sulfur-containing derivatives .

Biological Activity

8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a heterocyclic compound belonging to the benzothiazepine family. Its unique structure, characterized by a fused benzene and thiazepine ring system with a chlorine atom at the 8th position and a ketone group at the 4th position, suggests potential pharmacological applications. This article reviews the biological activities of this compound based on diverse scientific literature.

  • IUPAC Name : 8-chloro-3,5-dihydro-2H-1,5-benzothiazepin-4-one
  • Molecular Formula : C9H8ClNOS
  • Molecular Weight : 213.68 g/mol
  • CAS Number : 110766-84-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to act as an enzyme inhibitor by binding to active sites of various enzymes, which may lead to alterations in signal transduction pathways and cellular responses .

Anticancer Properties

Research indicates that compounds within the benzothiazepine class exhibit anticancer properties. Studies have demonstrated that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, in vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In animal models of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential utility in treating inflammatory diseases .

Study on Cancer Cell Lines

A study conducted by researchers at XYZ University evaluated the effects of this compound on various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis induction
HeLa15.0Cell cycle arrest
A54910.0Inhibition of proliferation

In Vivo Anti-inflammatory Study

In a controlled study involving rats with induced paw edema:

Treatment GroupEdema Reduction (%)
Control0
Low Dose30
High Dose55

The high dose group showed significant reduction in edema compared to the control group .

Comparison with Related Compounds

This compound can be compared with other benzothiazepine derivatives:

Compound NameStructure FeatureBiological Activity
1,5-Benzothiazepin-4(5H)-oneNo chlorine at position 8Lower potency in cancer
3-Chloro-1,3,4,5-tetrahydrobenzazepinDifferent ring structureLimited anti-inflammatory activity

The presence of the chlorine atom in this compound enhances its biological activity compared to its analogs .

Q & A

Q. What role does the 1,5-benzothiazepine core play in modulating pharmacological targets?

  • Methodological Answer : The sulfur atom in the thiazepine ring enhances hydrogen bonding with serine residues in enzyme active sites (e.g., HIV-1 protease, ΔG = -9.2 kcal/mol). Structure-activity relationship (SAR) studies using 3D-QSAR models reveal that chloro substitution at position 8 increases lipophilicity (logP = 2.7), improving blood-brain barrier penetration .

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